Peptide M -

Peptide M

Catalog Number: EVT-8341707
CAS Number:
Molecular Formula: C81H141N21O31
Molecular Weight: 1905.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Peptide M is classified as a synthetic peptide, typically produced through established peptide synthesis techniques such as solid-phase peptide synthesis (SPPS). This method allows for the precise control of the amino acid sequence, which is crucial for the functionality of the peptide. The synthesis of Peptide M can be traced back to research focused on developing peptides with specific biological activities, including therapeutic potentials in medicine and biochemistry.

Synthesis Analysis

Methods and Technical Details

The predominant method for synthesizing Peptide M is solid-phase peptide synthesis. This technique involves several key steps:

  1. Resin Preparation: A solid support resin is functionalized to bind the first amino acid.
  2. Amino Acid Coupling: The carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.
  3. Deprotection: Protective groups on the amino acids are removed to enable further coupling.
  4. Repetition: These steps are repeated until the desired peptide sequence is achieved.
  5. Cleavage: The final peptide is cleaved from the resin using strong acids like trifluoroacetic acid, which also removes any remaining protective groups.

This method allows for high purity and yield of the synthesized peptide, although challenges such as by-product formation must be managed effectively .

Molecular Structure Analysis

Structure and Data

The molecular structure of Peptide M can be analyzed through various techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). These methods provide information about:

  • Molecular Weight: Determined via mass spectrometry, allowing for confirmation of the peptide's sequence.
  • Secondary Structure: NMR can reveal information about the folding and conformational states of the peptide in solution.

The specific sequence and arrangement of amino acids in Peptide M dictate its three-dimensional structure, which is critical for its biological function.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Peptide M involves several key chemical reactions:

  • Peptide Bond Formation: The primary reaction during synthesis where carboxyl and amino groups react to form a covalent bond.
  • Deprotection Reactions: Utilizing acids or bases to remove protective groups from amino acids during synthesis.
  • Cleavage Reactions: The final step where the completed peptide is released from the resin support.

These reactions must be carefully controlled to minimize side reactions and ensure high yield and purity .

Mechanism of Action

Process and Data

The mechanism of action for Peptide M largely depends on its specific sequence and structure. Generally, peptides can interact with various biological targets such as receptors or enzymes. The binding affinity and specificity are influenced by:

  • Hydrophobic Interactions: Non-polar regions of the peptide may interact favorably with hydrophobic sites on target proteins.
  • Electrostatic Interactions: Charged residues can form ionic bonds with oppositely charged sites on targets.
  • Hydrogen Bonding: Polar groups can engage in hydrogen bonding with functional groups on target molecules.

Understanding these interactions is crucial for predicting the biological activity of Peptide M .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Peptide M exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in polar solvents like water or dimethyl sulfoxide, depending on its amino acid composition.
  • Stability: Stability can vary; factors include pH, temperature, and presence of proteolytic enzymes.
  • Molecular Weight: Determined through mass spectrometry, providing insight into its composition.

These properties are essential for determining how Peptide M behaves in biological systems and its suitability for various applications .

Applications

Scientific Uses

Peptide M has potential applications in several scientific fields:

  • Pharmaceuticals: Development of therapeutics targeting specific diseases or conditions.
  • Biotechnology: Utilization in assays or as biomarkers for disease detection.
  • Research Tools: Serving as a model compound in studies related to protein interactions or signaling pathways.

The versatility of synthetic peptides like Peptide M makes them valuable in advancing research across multiple disciplines .

Synthesis and Production Methodologies of Peptide M

Solid-Phase Peptide Synthesis Optimization

Solid-Phase Peptide Synthesis (SPPS) is the primary method for producing synthetic peptides like Peptide M, leveraging stepwise amino acid assembly on an insoluble polymeric resin. This approach enables high-yield synthesis through iterative N-α-deprotection, coupling, and washing cycles, with the peptide chain anchored via a acid-labile linker [1] [7]. Optimization focuses on three critical parameters:

  • Resin and Linker Selection: Polystyrene crosslinked with 1% divinylbenzene (200–400 mesh) remains the standard support, offering optimal swelling in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Resin loading (0.7–1.0 mmol/g) is deliberately reduced for sequences exceeding 30 residues to minimize intermolecular aggregation [1]. Safety-catch linkers (e.g., sulfonamide-based) permit cleavage only after activation, enabling fully protected peptide release for downstream fragment condensations [1] [7].

  • Orthogonal Protection Schemes:

  • Boc/Benzyl Strategy: Employs acid-labile tert-butyloxycarbonyl (t-Boc) for temporary N-α-protection and benzyl (Bzl) groups for side-chain permanency. t-Boc removal requires trifluoroacetic acid (TFA), while final cleavage uses strong acids like HF. This method risks tert-butylation side products on tryptophan, methionine, or cysteine unless scavengers (e.g., 0.5% dithioethane) are added [7].
  • Fmoc/t-Butyl Strategy: Uses base-labile 9-fluorenylmethoxycarbonyl (Fmoc) for transient protection and acid-labile tert-butyl (tBu) for side chains. Fmoc deprotection with 20% piperidine in DMF generates dibenzofulvene, necessitating scavengers to prevent amine adduct formation. This approach dominates modern SPPS due to milder cleavage conditions (TFA-based cocktails) and orthogonality [1] [7] [8].
  • Coupling and Aggregation Mitigation: Fast-activating reagents like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or [1-cyano-2-ethoxy-2-oxoethylidenaminooxy]dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) accelerate acylation. For sterically hindered residues (e.g., valine, isoleucine), double couplings or elevated temperatures (40–90°C) improve efficiency. Pseudoproline dipeptides or backbone amide protection disrupt β-sheet aggregation, a major cause of truncated sequences in long peptides (>50 residues) [3] [10].

Table 1: Resin Performance in SPPS of Long Peptides

Resin TypeSwelling Volume (mL/g)Max Peptide Length (AA)Coupling Efficiency
Polystyrene-1% DVB5–6 (DMF)6098.5–99.0%
Polyethylene glycol-polystyrene8–10 (DMF)100+99.2–99.7%
ChemMatrix®15–18 (Water)120>99.5%

Microwave irradiation enhances diffusion-limited reactions, reducing coupling/deprotection times by 50–80% without epimerization when carbodiimide activators (e.g., N,N'-diisopropylcarbodiimide) replace phosphonium salts [10]. Wash-free SPPS innovations eliminate post-deprotection rinses by evaporating pyrrolidine (87°C boiling point) under nitrogen flushing, reducing solvent consumption by 95% while maintaining >99% stepwise yields [10].

Streptococcal M Protein Derivation Strategies

Peptide M is derived from Streptococcus pyogenes M protein, a coiled-coil virulence factor that requires precise structural preservation for functional studies. Production strategies include:

  • Recombinant Expression: Full-length M protein (≥500 amino acids) is produced in Escherichia coli using codon-optimized constructs. The signal sequence (residues 1–30) is replaced with a solubilization tag (e.g., maltose-binding protein), while the C-terminal LPXTG cell-wall anchor is deleted to enable secretion. However, the hypervariable N-terminus (residues 31–100) often misfolds into non-native aggregates, necessitating refolding protocols [2] [6].

  • Domain-Specific Synthesis:

  • Hypervariable Region (HVR): The N-terminal 50 residues determine serotype specificity and are synthesized via SPPS. This segment contains A–B repeat domains with conserved heptad motifs (a-b-c-d-e-f-g)ₙ, where hydrophobic residues at positions "a" and "d" drive coiled-coil dimerization. Microwave-assisted SPPS at 50°C prevents β-sheet formation during assembly [2] [6] [8].
  • Conserved C-Repeat Domain: Produced recombinantly as a 42-residue tandem repeat. In vitro oxidative folding (1 mM glutathione/0.1 mM oxidized glutathione, pH 8.0) stabilizes the α-helical bundle, confirmed by circular dichroism spectra showing minima at 208 nm and 222 nm [2].

Table 2: Structural Domains of Streptococcal M Protein

DomainAmino Acid PositionSecondary StructureFunction
Hypervariable Region (HVR)31–100α-Helical coiled-coilAntiphagocytic activity; type-specific antibody binding
A Repeat101–150β-Sheet irregularitiesFibrinogen binding; neutrophil activation
B Repeat151–250Disrupted heptad patternImmune evasion
C Repeat251–350Continuous α-helixStructural stabilization
Cell-Wall Anchor450–500LPXTG motifCovalent attachment to peptidoglycan
  • Hybrid Assembly: Recombinantly expressed core domains are ligated to synthetic HVR using native chemical ligation. The HVR-C-terminal thioester reacts with N-terminal cysteine of the core protein at pH 7.2, generating a native peptide bond. This yields 60–80% correctly folded chimeric protein versus 5–15% for full-length refolding [4] [7].

Post-Synthetic Functionalization Techniques

Peptide M requires site-specific modifications for applications in structural biology or diagnostics. Orthogonal strategies enable multi-functionalization:

  • Chemoselective Ligation:
  • Cuᴬᴬᴬ Click Chemistry: Alkyne-functionalized lysine derivatives (e.g., N-ε-pentynoyllysine) are incorporated during SPPS. Triethylsilyl (TES) or triisopropylsilyl (TIPS) groups protect alkynes until AgClO₄ (160 mM) selectively removes TES. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with glycosyl azides (e.g., β-D-galactopyranoside-azide) yields glycopeptides in >95% conversion using tert-butanol/water (2:3) with diisopropylethylamine [4].
  • Native Chemical Ligation: Peptide M thioesters react with cysteine-tagged probes (e.g., fluorescein-Cys). Ligations at 37°C in 6 M guanidine hydrochloride (pH 7.0) achieve >90% yield without epimerization [7].
  • Protecting Group Orthogonality: Triple-functionalization employs silyl-aliphatic alkynes (TES/TIPS) and photocleavable groups (e.g., nitroveratryloxycarbonyl). Sequential deprotection follows this order:
  • AgClO₄ in DMF/MeOH/H₂O (60:32:8) removes TES
  • Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran removes TIPS
  • 365 nm UV light cleaves nitroveratryl groupsEach step precedes a CuAAC reaction with distinct azides (e.g., fluorophores, biotin) [4].
  • Enzymatic Modifications: Tyrosinase introduces ortho-quinones at tyrosine residues (e.g., Tyr-78 in M protein), enabling Michael addition with nucleophilic probes (e.g., thiol-PEG). This achieves >80% labeling efficiency in phosphate buffer (pH 6.8) without side-chain protection [9].

Table 3: Functionalization Methods for Peptide M

MethodReaction ConditionsModification SitesYield
CuAAC Click1 mM CuSO₄, 2 mM sodium ascorbate, tBuOH/H₂O, 25°CAlkyne-tagged lysine92–97%
Native Chemical Ligation50 mM TCEP, 0.2 M Na₂HPO₄, pH 7.2C-terminal thioester + cysteine85–93%
Tyrosinase Oxidation100 U/mL tyrosinase, 10 mM ascorbate, pH 6.5Tyrosine side chains78–84%

Microwave-assisted solid-phase synthesis combined with enzymatic bioconjugation represents an emerging approach for producing structurally defined, multifunctional derivatives essential for dissecting M protein’s role in streptococcal pathogenesis [9] [10].

Properties

Product Name

Peptide M

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

Molecular Formula

C81H141N21O31

Molecular Weight

1905.1 g/mol

InChI

InChI=1S/C81H141N21O31/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52?,58-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

BHGSMPANCMIOOB-FMPMHNKFSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C(CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N

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